Umbelliferone

Beschreibung

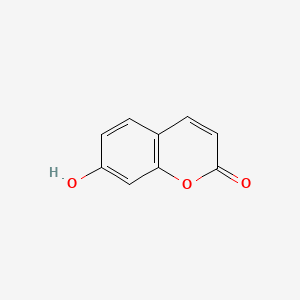

Overview of Umbelliferone as a Naturally Occurring Coumarin (B35378)

This compound, chemically known as 7-hydroxycoumarin, is a naturally occurring benzopyrone compound. phytojournal.com It is a prominent member of the coumarin family, a large class of phytochemicals characterized by a 2H-1-benzopyran-2-one core. encyclopedia.pubmdpi.com The name "this compound" is derived from the Umbelliferae (now Apiaceae) plant family, where it is abundantly found. phytojournal.comwikipedia.org

This compound is not exclusive to the Apiaceae family; it is widely distributed throughout the plant kingdom. ijrpr.com It can be found in various parts of plants, including flowers, fruits, and roots. encyclopedia.pubmdpi.com Notable plant families that contain this compound include Rutaceae and Apiaceae. phytojournal.comijrpr.comresearchgate.net It is a known constituent of familiar plants such as carrots, coriander, and garden angelica. wikipedia.orgbionity.com this compound has also been isolated from other species like the bigleaf hydrangea (Hydrangea macrophylla), where it is also called hydrangine, and the mouse-ear hawkweed (Hieracium pilosella). phytojournal.comwikipedia.org It is also a component of asafoetida, the dried latex from the giant fennel (Ferula communis). wikipedia.org

Biosynthetically, this compound is a phenylpropanoid, derived from the amino acid L-phenylalanine via the shikimate pathway. wikipedia.orgresearchgate.net The process involves the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form 4-coumaric acid. wikipedia.org A subsequent hydroxylation yields 2,4-dihydroxy-cinnamic acid (umbellic acid), which then undergoes intramolecular cyclization to form the lactone ring characteristic of this compound. wikipedia.org

Physically, this compound presents as a yellowish-white crystalline solid. phytojournal.comwikipedia.org It has limited solubility in hot water but is highly soluble in ethanol (B145695). wikipedia.orgbionity.com A key characteristic of this compound is its strong absorption of ultraviolet (UV) light at several wavelengths (300, 305, and 325 nm), and it exhibits blue fluorescence under both UV and visible light. wikipedia.orgbionity.com This property is central to some of its applications. bionity.com

Significance of this compound in Phytochemistry and Medicinal Chemistry

In the field of phytochemistry, this compound is significant as a precursor, or synthon, for the synthesis of a wide variety of other more complex coumarins and heterocycles. phytojournal.comijrpr.comresearchgate.net It serves as the parent compound for a large number of natural products, including herniarin (7-methoxycoumarin) and various glycosylated and isoprenylated derivatives like skimmin (B192402) and marmin. wikipedia.org It is also considered the precursor for furanocoumarins, such as psoralen. researchgate.netresearchgate.net

The importance of this compound in medicinal chemistry is underscored by its broad spectrum of pharmacological properties. encyclopedia.pubmdpi.comnih.gov Research has demonstrated its potential as an antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective agent. encyclopedia.pubijrpr.comnih.govmedchemexpress.com Its antioxidant activity is attributed to its ability to scavenge free radicals. researchgate.netresearchgate.net The anti-inflammatory effects are linked to its interaction with various inflammatory signaling pathways. encyclopedia.pubmdpi.com

Furthermore, the unique fluorescent properties of this compound make it a valuable tool in various applications. researchgate.net Its ability to absorb UV radiation has led to its use as a sunscreen agent. wikipedia.orgresearchgate.netbionity.com It also functions as a fluorescent indicator for metal ions like copper and calcium and as a pH indicator in the 6.5-8.9 range. wikipedia.orgbionity.com In laboratory settings, its derivatives are used for the fluorimetric determination of certain enzymes. wikipedia.org

Historical Context of this compound Research

The history of this compound is intrinsically linked to the discovery of coumarins. The parent compound, coumarin, was first isolated in 1820 from the tonka bean (Dipteryx odorata), giving the entire class of compounds its name. phytojournal.comresearchgate.net The name this compound itself points to its early association with plants of the Umbelliferae (Apiaceae) family, from which it was likely first isolated and identified. phytojournal.com

Traditionally, the chemical synthesis of this compound has been achieved through the Pechmann condensation, a method involving resorcinol (B1680541) and formylacetic acid (often generated in situ from malic acid). wikipedia.orgbionity.com This classic reaction has been a cornerstone in the laboratory production of this compound and its derivatives for many years. More modern synthetic routes, such as those using a palladium catalyst, have also been developed. wikipedia.orgbionity.com The ongoing research into this compound has transitioned from basic isolation and characterization to in-depth investigations of its biosynthetic pathways, pharmacological mechanisms, and potential therapeutic applications. ijrpr.comnih.gov

Scope and Objectives of the Research Outline

This article serves as a focused review of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview based on a predefined structure. The scope is strictly limited to the foundational aspects of this compound research, including its identity as a natural coumarin, its significance in phytochemistry and medicinal chemistry, and its historical context. The content will detail its natural sources, key chemical and physical properties, and its role as a precursor and bioactive molecule. This outline is designed to provide a comprehensive introduction to this compound without extending into clinical or toxicological data.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 7-Hydroxy-2H-1-benzopyran-2-one |

| Other Names | 7-hydroxycoumarin, hydrangine, skimmetine |

| CAS Number | 93-35-6 |

| Molecular Formula | C₉H₆O₃ |

| Molecular Weight | 162.14 g/mol |

| Appearance | Yellowish-white crystalline solid |

| Melting Point | 230-233 °C |

| Solubility | Slightly soluble in hot water; highly soluble in ethanol |

| UV Absorption Maxima | 300, 305, 325 nm |

| Fluorescence | Emits blue fluorescence |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Record name | umbelliferone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Umbelliferone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052626 | |

| Record name | Umbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White or pale yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | Umbelliferone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Umbelliferone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93-35-6 | |

| Record name | Umbelliferone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Umbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UMBELLIFERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Z60NTL4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Umbelliferone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230 - 232 °C | |

| Record name | Umbelliferone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Extraction Methodologies for Umbelliferone

Plant Sources and Distribution of Umbelliferone

This compound is a common secondary metabolite found in the flowers, fruits, and roots of numerous higher plants. Its presence is particularly notable in certain plant families.

This compound is widely distributed within the Rutaceae and Apiaceae (also known as Umbelliferae) plant families ijrpr.comphytojournal.comresearchgate.net. Familiar plants from the Apiaceae family known to contain this compound include carrot, coriander, and garden angelica ijrpr.comphytojournal.comwikipedia.org. Other specific examples from these families include Angelica decursiva, Coriandrum sativum, and Dystaenia takeshimana from Umbelliferae, and Aegle marmelos, Citrus natsudaidai, and Eriostemon apiculatus from Rutaceae ijrpr.com.

Beyond the Rutaceae and Apiaceae families, this compound has been identified in a variety of other botanical sources. These include the mouse-ear hawkweed (Hieracium pilosella) from the Asteraceae family and the bigleaf hydrangea (Hydrangea macrophylla, known as hydrangine) from the Hydrangeaceae family ijrpr.comphytojournal.comwikipedia.org. It is also a component of asafoetida, the dried latex derived from the giant fennel (Ferula communis) wikipedia.org. Other plants containing this compound include Justicia pectoralis (Acanthaceae) wikipedia.orgscielo.br, Gmelina arborea (root) wikipedia.org, Acacia nilotica (Mimosaceae) ijrpr.com, Artemisia tridentata (Asteraceae) ijrpr.com, Edgeworthia chrysantha (Thymelaeaceae) ijrpr.com, Cichorium intybus (Chicory) asianpubs.org, Matricaria chamomilla (Chamomile) researchgate.net, Conocarpus erectus (Combretaceae) uomustansiriyah.edu.iq, and Pimpinella saxifraga (Apiaceae) akjournals.com. This compound has also been detected in anises (Pimpinella anisum) foodb.ca.

The following table provides a summary of some plant sources of this compound:

Table 1: Selected Plant Sources of this compound

| Plant Name | Family | Part (if specified) | Extracting Solvent (if specified) |

| Acacia nilotica | Mimosaceae | Bark | Methanol (B129727) |

| Aegle marmelos | Rutaceae | Fruit pulp | Ethyl Acetate |

| Angelica decursiva | Apiaceae | Root | Methanol |

| Artemisia tridentata | Asteraceae | Whole | Methanol |

| Carrot | Apiaceae | ||

| Cichorium intybus | Asteraceae | Root | Methanol |

| Citrus natsudaidai | Rutaceae | Whole | Cold Press oil |

| Conocarpus erectus | Combretaceae | Leaves | Methanol 85% |

| Coriander | Apiaceae | Aerial | Methanol |

| Dystaenia takeshimana | Apiaceae | Roots | Methanol |

| Edgeworthia chrysantha | Thymelaeaceae | Stem | Ethyl Acetate |

| Garden angelica | Apiaceae | ||

| Gmelina arborea | Verbenaceae | Root | |

| Hieracium pilosella | Asteraceae | Methanol | |

| Hydrangea macrophylla | Hydrangeaceae | ||

| Justicia pectoralis | Acanthaceae | Aerial parts | Ethanol (B145695) (hydroalcoholic) |

| Matricaria chamomilla | Asteraceae | Flowers/Waste | Aqueous Ethanol |

| Pimpinella anisum | Apiaceae | ||

| Pimpinella saxifraga | Apiaceae | Roots | Methanol/Aqueous Methanol |

(Note: In a digital format, this table could be interactive, allowing for sorting and filtering based on columns.)

Conventional Extraction Techniques for this compound from Plant Matrices

The isolation of this compound from plant materials commonly employs liquid extraction methods, with alcohol (primarily methanol or ethanol) and alcohol-water mixtures frequently serving as extractants nih.gov. Water alone can also be used as an extraction solvent nih.gov. The most frequently applied conventional extraction techniques include maceration, Soxhlet extraction, and percolation nih.gov.

Maceration is an extraction technique where powdered plant material is soaked in a solvent, typically at room temperature, for a specified period ms-editions.cl. This method allows the soluble compounds, such as this compound, to diffuse into the solvent. Research on Matricaria chamomilla (chamomile) processing waste demonstrated that maceration using a 50% aqueous ethanol solution yielded a significant amount of this compound, specifically 11.80 mg per 100 g of plant material researchgate.net. Another study involving Hieracium pilosella utilized maceration with 80% v/v methanol to extract this compound researchgate.net. For Justicia pectoralis, comparative studies indicated that maceration with 50% ethanol provided higher yields compared to 95% ethanol scielo.br. A typical maceration process might involve soaking 5.0 g of plant material in 25 mL of a 70% hydroalcoholic solution for three days at approximately room temperature ms-editions.cl.

Soxhlet extraction is a continuous solid-liquid extraction method known for its efficiency in isolating compounds from plant matrices akjournals.com. In this technique, the plant material is placed in a thimble within the Soxhlet apparatus, and a solvent is heated to its boiling point, vaporizes, condenses, and then drips onto the plant material, continuously extracting the target compounds. This process ensures repeated contact of fresh solvent with the plant material. Soxhlet extraction has been shown to be an efficient method for the isolation of this compound akjournals.com. For example, this compound has been successfully extracted from the roots of Cichorium intybus using methanol in a Soxhlet apparatus asianpubs.org. Similarly, extraction from Pimpinella roots has been performed using methanol and 80% aqueous methanol solutions akjournals.com. Studies have reported obtaining maximum this compound content of 0.58 g per 100 g of dry plant material from Hieracium pilosella using Soxhlet extraction with 80% v/v methanol researchgate.net. Furthermore, Conocarpus erectus leaves have been subjected to Soxhlet extraction with 85% methanol to isolate this compound uomustansiriyah.edu.iq.

Percolation is an extraction method where a solvent continuously flows through a column packed with powdered plant material scielo.brnih.gov. The solvent, known as the menstrum, is allowed to slowly pass through the bed of plant material, dissolving the soluble constituents as it descends. This continuous flow ensures efficient extraction. Research on the aerial parts of Justicia pectoralis demonstrated that exhaustive percolation with a 20% (w/w) ethanol solution yielded 16.27 µg/mL of this compound scielo.br. Studies indicate that this compound exhibits better solubility in low-concentration ethanol solutions, making them suitable for percolation processes scielo.br. Percolation has also been utilized in studies involving molecularly imprinted polymers for this compound, where extracts obtained through this method were used to evaluate the selectivity of the polymers researchgate.net.

Biosynthesis and Bioengineering of Umbelliferone

Endogenous Biosynthetic Pathways of Umbelliferone in Plants

This compound, also known as 7-hydroxycoumarin, is a natural product belonging to the coumarin (B35378) family. wikipedia.org It is widely distributed in various plant families, including the Apiaceae (Umbelliferae), Rutaceae, and Asteraceae. researchgate.net The biosynthesis of this compound in plants is a multi-step process that originates from primary metabolism and proceeds through the phenylpropanoid pathway. wikipedia.orgresearchgate.net This pathway transforms aromatic amino acids, derived from the shikimate pathway, into a variety of specialized metabolites, including coumarins. rsc.orgfrontiersin.org

The journey to this compound begins with the shikimate pathway, a central metabolic route in plants and microorganisms responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.gov This pathway is not found in animals, making these amino acids essential dietary components for them. nih.govalderbioinsights.co.uk The starting materials for the shikimate pathway are phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgalderbioinsights.co.uk Through a series of seven enzymatic reactions, these precursors are converted to chorismate. wikipedia.orgalderbioinsights.co.uk Chorismate serves as a critical branch-point metabolite, leading to the synthesis of the three aromatic amino acids. rsc.orgresearchgate.net For this compound biosynthesis, the key precursor derived from this pathway is L-phenylalanine. wikipedia.orgresearchgate.net A significant portion of the L-phenylalanine pool in plants is channeled away from protein synthesis and into the phenylpropanoid pathway to produce a vast array of secondary metabolites. rsc.org

The phenylpropanoid pathway is the core biosynthetic route leading to the formation of this compound. researchgate.netfrontiersin.org This pathway converts L-phenylalanine into p-coumaroyl-CoA, a central intermediate for numerous classes of natural products, including flavonoids, stilbenes, lignin, and coumarins. rsc.orgfrontiersin.org The initial steps, often referred to as the general phenylpropanoid pathway, involve a sequence of three key enzymatic reactions that transform L-phenylalanine. frontiersin.org This sequence begins with a deamination, followed by a hydroxylation, and concludes with the activation of the resulting carboxylic acid by coenzyme A. rsc.orgresearchgate.net The resulting intermediate, p-coumaric acid (4-coumaric acid), is then further hydroxylated and undergoes cyclization to form the characteristic coumarin ring structure of this compound. wikipedia.orgrsc.org

The conversion of L-phenylalanine to this compound is catalyzed by a specific sequence of enzymes. While the complete pathway involves several steps, the initial core reactions of the phenylpropanoid pathway are catalyzed by three well-characterized enzymes that produce the key intermediate p-coumaroyl-CoA. frontiersin.orgnih.gov Subsequent hydroxylation and lactonization steps complete the synthesis. wikipedia.org

The gateway enzyme for the phenylpropanoid pathway is Phenylalanine Ammonia-Lyase (PAL). nih.govphytojournal.com This enzyme catalyzes the non-oxidative deamination of L-phenylalanine, removing an amino group to form cinnamic acid. researchgate.netphytojournal.com This is the first committed step that diverts phenylalanine from primary metabolism (protein synthesis) into the biosynthesis of phenylpropanoids. rsc.org

Following the formation of cinnamic acid, the next step is a hydroxylation reaction catalyzed by Cinnamate 4-Hydroxylase (C4H). wikipedia.orgresearchgate.net C4H is a cytochrome P450-dependent monooxygenase. phytojournal.com It introduces a hydroxyl group at the para-position (C4) of the phenyl ring of cinnamic acid, yielding 4-coumaric acid (p-coumaric acid). wikipedia.orgresearchgate.netphytojournal.com

The final enzyme in the general phenylpropanoid pathway is 4-Coumarate:Coenzyme A Ligase (4CL). researchgate.netnih.gov This enzyme activates the carboxylic acid group of 4-coumaric acid by ligating it to Coenzyme A (CoA), forming a high-energy thioester bond. researchgate.net The product of this reaction is 4-coumaroyl-CoA (p-coumaroyl-CoA). rsc.orgnih.gov This activated intermediate is a crucial branch point for various biosynthetic pathways. For this compound synthesis, 4-coumaroyl-CoA is subsequently hydroxylated at the C2' position by p-coumaroyl CoA 2'-hydroxylase (C2'H). researchgate.netnih.gov This is followed by a trans-cis isomerization and spontaneous intramolecular cyclization (lactonization) to form the this compound molecule. wikipedia.orgresearchgate.net

Table 1: Key Enzymes in the Early Biosynthesis of this compound

| Enzyme Name | Abbreviation | Function | Substrate | Product |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine. | L-phenylalanine | Cinnamic acid |

| Cinnamate 4-Hydroxylase | C4H | Catalyzes the hydroxylation of cinnamic acid. | Cinnamic acid | 4-coumaric acid |

| 4-Coumarate:Coenzyme A Ligase | 4CL | Activates 4-coumaric acid with Coenzyme A. | 4-coumaric acid | 4-coumaroyl-CoA |

Enzymatic Steps and Key Enzymes.

p-Coumaroyl CoA 2'-hydroxylase (C2'H)

The ortho-hydroxylation of cinnamates is a pivotal step in the biosynthesis of the coumarin lactone ring. nih.gov Specifically, the enzyme p-coumaroyl CoA 2'-hydroxylase (C2'H) catalyzes a previously uncharacterized key step in the formation of this compound. nih.govnih.gov This enzyme facilitates the conversion of p-coumaroyl CoA into a hydroxylated intermediate. nih.gov Following this enzymatic action, the intermediate undergoes spontaneous trans-cis isomerization and subsequent lactonization to generate this compound, closing the pyrone ring. researchgate.netgenome.jp

C2'H enzymes have been isolated and characterized from various plant species. A 2-oxoglutarate-dependent dioxygenase identified in Ruta graveolens L. was shown to exhibit C2'H activity. nih.gov When functionally expressed in Escherichia coli, this enzyme converted p-coumaroyl CoA into this compound. nih.gov Similarly, a putative ortho-hydroxylase, designated PpC2'H, was isolated from the traditional Chinese medicinal herb Peucedanum praeruptorum Dunn, which is rich in coumarins. nih.gov

Some hydroxylases exhibit bi-functionality. An enzyme from Ipomoea batatas (sweet potato) and the C2'H from Ruta graveolens can act on both p-coumaroyl CoA to produce this compound and feruloyl CoA to produce scopoletin (B1681571) with comparable activity. nih.govgenome.jpmdpi.com Research into the structure-function relationship of these enzymes has identified key amino acid residues essential for enzymatic activity, including Phe-130, Lys-141, Asn-207, His-224, Asp-226, His-282, and Phe-298. nih.gov The identification and characterization of C2'H have been crucial for elucidating the this compound biosynthesis pathway and enabling its heterologous production in microorganisms. nih.govresearchgate.net

Polyphenol Oxidase Activity

Polyphenol oxidase (PPO), a widely distributed copper-containing enzyme, is also involved in the metabolism of this compound. jst.go.jpnih.gov PPO catalyzes two primary reactions: the o-hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). jst.go.jpnih.gov

Research has demonstrated that this compound is a substrate for PPO. The enzyme hydroxylates this compound to its corresponding o-diphenol, esculetin (B1671247). jst.go.jp Following this hydroxylation, PPO further oxidizes esculetin to an o-quinone. jst.go.jp This finding suggests that PPO activity provides a biosynthetic route from this compound to esculetin, both of which are intermediates in coumarin biosynthesis pathways. jst.go.jp In vivo studies in walnut (Juglans regia) support the hypothesis that PPO is directly involved in esculetin biosynthesis. nih.gov

The kinetic parameters of this enzymatic reaction have been characterized. While this compound is considered a substrate for PPO, it is a relatively poor one. The subsequent oxidation of the product, esculetin, is more efficient. jst.go.jp

| Substrate | Reaction | kcat (s-1) | Km (mM) |

|---|---|---|---|

| This compound | Hydroxylation to Esculetin | 0.09 ± 0.02 | 0.17 ± 0.06 |

| Esculetin | Oxidation to o-quinone | 1.31 ± 0.25 | 0.035 ± 0.002 |

Microbial Biosynthesis and Synthetic Biology Approaches

Traditional extraction of this compound from plants is often economically insufficient and unsustainable due to low yields and high precursor costs. nih.govresearchgate.net As a result, microbial synthesis using engineered microorganisms has emerged as a promising and sustainable alternative for the scalable production of coumarins. nih.govnih.gov Synthetic biology and metabolic engineering techniques allow for the design and reconstruction of biosynthetic pathways in microbial hosts. nih.gov

Heterologous Expression in Microorganisms (e.g., E. coli)

Escherichia coli is a widely used microbial host for the heterologous production of phenolic compounds, including this compound. nih.govresearchgate.net The biosynthetic pathway is constructed by introducing the necessary genes into an E. coli strain. nih.gov A typical engineered pathway for this compound production from L-tyrosine involves three key enzymes: tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate: CoA ligase (4CL), and p-coumaroyl CoA 2'-hydroxylase (C2'H). mdpi.comnih.gov

One challenge in prokaryotic expression is the difficulty in functionally expressing certain plant-derived enzymes, such as cytochrome P450s like cinnamic acid 4-hydroxylase (C4H). nih.gov This obstacle can be circumvented by using alternative enzymes, such as Rhodotorula glutinis tyrosine ammonia lyase (RgTAL), which directly converts tyrosine to p-coumaric acid, bypassing the C4H step. nih.govnih.gov

Successful heterologous production has been reported in several studies. One engineered E. coli strain was capable of producing 128.7 µM of this compound from tyrosine. mdpi.com Through systematic optimization of the pathway, host strain, and culture conditions, another study achieved a final this compound concentration of 356.59 mg/L. nih.govnih.gov These results demonstrate the feasibility of using engineered microbes as cell factories for sustainable this compound production. nih.gov

Metabolic Engineering Strategies for Enhanced Production

To maximize the yield of this compound in microbial hosts, metabolic engineering strategies are employed to optimize metabolic fluxes and enhance the supply of precursors. nih.gov These strategies typically involve the targeted deletion of competing pathways and the overexpression of genes in the desired biosynthetic route. nih.govresearchgate.net

Gene Deletion and Overexpression

A primary goal of metabolic engineering for this compound production is to increase the intracellular pool of the precursor L-tyrosine. nih.gov This is achieved by redirecting the carbon flux away from competing metabolic pathways and towards tyrosine synthesis. nih.gov

Gene Deletion : To reduce the loss of metabolic flux, genes encoding enzymes for competing pathways are knocked out. nih.gov

pheA : Deletion of the gene for prephenate dehydratase (pheA) prevents the conversion of the precursor chorismate into phenylalanine. nih.gov

trpE : Knocking out the gene for anthranilate synthase (trpE) blocks the pathway leading to tryptophan synthesis. nih.gov

tyrR : The transcriptional regulatory protein TyrR suppresses the expression of genes involved in the biosynthesis of aromatic amino acids. nih.gov Deleting the tyrR gene removes this suppression, leading to a significant (approximately 6-fold) increase in tyrosine yield. nih.gov

Gene Overexpression : To further drive carbon flux towards L-tyrosine, key genes in its biosynthesis pathway are overexpressed. nih.gov

tyrAfbr : Overexpression of a feedback-resistant mutant of tyrA (chorismate mutase/prephenate dehydrogenase) enhances the accumulation of L-tyrosine. nih.gov

| Gene Target | Modification | Purpose |

|---|---|---|

| pheA | Deletion (Knockout) | Block carbon flux to phenylalanine biosynthesis. |

| trpE | Deletion (Knockout) | Block carbon flux to tryptophan biosynthesis. |

| tyrR | Deletion (Knockout) | Remove transcriptional repression of aromatic amino acid biosynthesis genes. |

| tyrAfbr | Overexpression | Enhance carbon flux towards L-tyrosine and overcome feedback inhibition. |

Protein Engineering for Enzyme Optimization

In the engineered pathway for this compound, the activity of 4-coumarate: CoA ligase (4CL) was identified as a rate-limiting step. nih.gov To overcome this limitation, a protein engineering approach based on virtual screening and site-specific mutagenesis was employed. nih.govresearchgate.net By modifying the enzyme's structure, its catalytic efficiency was improved, leading to a higher yield of this compound. nih.gov This demonstrates that a combination of metabolic pathway optimization and protein engineering is an effective strategy for maximizing the production of natural compounds like this compound in microbial systems. nih.gov

Optimization of Fermentation Conditions

The efficient production of this compound through microbial fermentation hinges on the systematic optimization of various culture conditions. frontiersin.org These parameters significantly influence cellular metabolism, enzyme activity, and ultimately, the final product yield. sciepublish.com Key factors that are typically optimized include the composition of the fermentation medium, culture temperature, pH, and inducer concentrations. frontiersin.orgresearchgate.net

Systematic optimization of the fermentation process is crucial for enhancing the production of this compound in engineered microorganisms. nih.gov Research has shown that a multi-faceted approach, adjusting medium components, induction parameters, and culture conditions, can lead to substantial improvements in final product titers. nih.gov For instance, in an effort to improve this compound yield, various metal ions were investigated, revealing that Mn²⁺ at a concentration of 100 mg/L had a positive effect on production, whereas Co²⁺ was found to be inhibitory. nih.gov

Further refinement of the process involves optimizing induction and conversion temperatures. Studies have indicated that a low induction temperature (15°C) coupled with a high conversion temperature (40°C) is favorable for maximizing the yield. nih.gov The concentration of the inducer is another critical variable. It was found that using 100 μM of lactose (B1674315) as an inducer was as effective as using the more common but expensive isopropyl β-D-thiogalactoside (IPTG). nih.gov Through the careful optimization of these factors—including the selection of an engineered E. coli strain—a final this compound concentration of 356.59 mg/L was achieved. nih.gov General strategies for fermentation optimization often involve a step-by-step process, starting with the selection of appropriate carbon and nitrogen sources, followed by the fine-tuning of physical parameters like temperature, pH, and agitation speed. frontiersin.orgpeerj.com

| Parameter | Condition | Effect on this compound Production | Reference |

|---|---|---|---|

| Metal Ion | 100 mg/L Mn²⁺ | Positive enhancement | nih.gov |

| Metal Ion | Co²⁺ | Inhibitory | nih.gov |

| Induction Temperature | 15°C | Favorable for high yield | nih.gov |

| Conversion Temperature | 40°C | Favorable for high yield | nih.gov |

| Inducer | 100 μM Lactose | As effective as IPTG | nih.gov |

Enzymatic Transformations of this compound

This compound serves as a key precursor for the synthesis of other more complex coumarins, such as the dihydroxycoumarin esculetin. jst.go.jpfrontiersin.org This transformation is accomplished through specific enzymatic reactions, primarily hydroxylation, which introduces an additional hydroxyl group onto the this compound backbone. jst.go.jpuok.edu.in

Hydroxylation to Esculetin

The conversion of this compound to esculetin (6,7-dihydroxycoumarin) is a critical hydroxylation step. jst.go.jpresearchgate.net This reaction can be catalyzed by several types of enzymes, including cytochrome P450 monooxygenases and polyphenol oxidases. jst.go.jpuok.edu.in

In plants, the 6-hydroxylation of this compound is suggested to be catalyzed by a P450 monooxygenase. uok.edu.in Bioengineering efforts have successfully utilized various microbial enzymes to perform this conversion. For example, a cytochrome P450 BM3 variant (M13) from Bacillus megaterium, when expressed in E. coli, can oxidize this compound to produce esculetin. nih.gov The efficiency of this whole-cell biocatalysis was optimized by testing different culture media, with M9 medium providing the highest conversion rate. nih.gov Under optimized conditions in a 3-L fermentor, a maximum yield of 337.10 μM (a 67.62% conversion rate) of esculetin was achieved. nih.govresearchgate.net

Another powerful enzymatic approach involves a non-P450 monooxygenase. The enzyme HpaBC from Escherichia coli has been identified as an efficient catalyst for the ortho-hydroxylation of this compound. nih.gov This whole-cell biocatalysis system achieved a high titer of 2.7 g/L of esculetin in shake flasks with a yield close to 100%, representing a highly promising platform for its production. nih.gov

Polyphenol oxidase (PPO), also known as tyrosinase, is another enzyme capable of hydroxylating this compound to esculetin. jst.go.jpnih.gov The enzyme first catalyzes the orthohydroxylation of the monophenol (this compound) to the o-diphenol (esculetin) and subsequently oxidizes the esculetin to its corresponding o-quinone. jst.go.jpnih.gov Kinetic studies of PPO-catalyzed hydroxylation of this compound have determined the catalytic constant (kcat) to be 0.09 s⁻¹ and the Michaelis constant (Km) to be 0.17 mM. jst.go.jpnih.gov

Synthetic Strategies for Umbelliferone and Its Derivatives

Synthesis of Umbelliferone Derivatives.

Design Principles for Novel this compound Analogues.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound skeleton influence its biological activities. Research has consistently shown that the C7 hydroxyl group of this compound is a critical site for modification, often leading to enhanced biological activities and reduced phytotoxicity. mdpi.comnih.govresearchgate.net For example, modifications at the C7 position have been demonstrated to improve fungicidal activity. mdpi.com The introduction of different fluoro moieties and isopentenyl groups at this position can also significantly enhance activity. mdpi.com

Further SAR analyses indicate that substitutions at the C-3, C-7, or C-8 positions of the parent this compound molecule are highly important for antimicrobial effects. nih.gov Specifically, methyl substitution at the C4 position has been found to contribute significantly to phytotoxic activity. nih.govresearchgate.net The presence of an aldehyde group at the C-6 or C-8 position of this compound derivatives, such as 6-formyl this compound and 8-formyl this compound, has been shown to markedly increase their inhibitory activity against enzymes like cholinesterase and BACE1. mdpi.comnih.gov

SAR studies have also revealed that the substitution pattern on this compound-based compounds dictates their selectivity and affinity for serotonin (B10506) receptors. encyclopedia.pub In the context of anticancer properties, the linker length in hydroxamate derivatives based on 7-hydroxycoumarin has been proven to be crucial for their HDAC1 inhibitory activity, with a seven-carbon spacer being optimal for high activity. encyclopedia.pub Additionally, replacing the phenyl group with a bulky monoterpenoid moiety at the C-7 position of the coumarin (B35378) core can increase the potency of Tdp-1 inhibitors. encyclopedia.pub

Computational Chemistry and Molecular Docking

Computational chemistry and molecular docking play a significant role in predicting the binding modes and interactions of this compound and its derivatives with various biological targets. Molecular docking is a computational process used to predict the predominant binding mode for a guest molecule with a host molecule of known three-dimensional structure. acs.org This technique is extensively used to predict the bound conformations of cyclodextrins with drug molecules. nih.gov

For instance, molecular docking studies have been used to analyze the inclusion complexation of this compound with α-cyclodextrin, providing insights into its stability, binding free energies, and dynamic simulations. acs.orgnih.gov These computational results have been found to be consistent with experimental data, confirming the encapsulation phenomenon. nih.govacs.org

In enzyme inhibition studies, molecular docking can predict specific interactions. For example, docking analysis of this compound derivatives with acetylcholinesterase (AChE) has shown that the hydroxyl group at position C-7 can form a hydrogen bond with the Glu199 residue, while residues like Trp84, Gly117, Gly118, Phe330, His440, and Gly441 are involved in hydrophobic interactions with the coumarin scaffold. mdpi.com These findings suggest that hydrogen bonds and hydrophobic interactions between coumarins and major active enzyme residues are crucial for enzyme inhibition. mdpi.com

Beyond binding predictions, quantum chemical calculations, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are employed to characterize the electronic structure of this compound and its bichromophore systems in ground and excited states. mdpi.comrsc.orgrsc.org These methods can simulate absorption and fluorescence spectra and help understand ultrafast relaxation networks and energy transfer mechanisms, such as Förster-type transfer. rsc.orgrsc.org Computational studies also enable the estimation of atomic charges, heat of formation, and stereochemistry of newly synthesized compounds. mdpi.com Furthermore, molecular docking has been utilized to identify potential therapeutic options for diseases like Chronic Obstructive Pulmonary Disease (COPD) by predicting strong binding affinities of this compound to relevant pathways. worldscientific.com

Emerging Synthetic Methodologies

Emerging synthetic methodologies offer significant advantages over traditional approaches, primarily by improving reaction efficiency, reducing reaction times, and promoting greener chemical processes. One such prominent methodology is Microwave-Assisted Organic Synthesis (MAOS). scielo.brscielo.brscienceopen.comrsc.org

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has gained considerable attention in recent years due to its numerous benefits compared to conventional heating methods. scielo.brscielo.brrsc.org The primary advantages of MAOS include significantly reduced reaction times, higher chemical yields, and the potential for eliminating organic solvents, thereby contributing to greener chemistry. scielo.brscielo.brrsc.org

Microwave heating operates through two principal mechanisms: dipolar polarization and ionic conduction. scielo.brscielo.brrsc.org Unlike classical heating, where reactions are heated by conductance from an external source, microwaves directly interact with dipoles or ionic molecules in the reaction mixture. scielo.brscielo.brrsc.org This interaction leads to efficient internal heating and an instantaneous temperature rise, with energy transfer occurring in less than a nanosecond. rsc.org

A notable application of MAOS in this compound synthesis is the optimized Pechmann condensation. Traditionally, this synthesis takes approximately 2-4 hours at high temperatures (90 °C – 120 °C). scielo.br However, using a domestic microwave oven, this compound can be synthesized in a solvent-free environment in as little as 30 seconds. scielo.brscielo.brscienceopen.comresearchgate.netscielo.br This "greener" approach involves triturating resorcinol (B1680541) and malic acid, adding concentrated sulfuric acid, and then irradiating the mixture in a microwave oven. scielo.brscielo.br This method offers a simple, fast, and easily applicable route for obtaining this compound, making it particularly suitable for undergraduate organic chemistry laboratory settings. scielo.brscielo.brscienceopen.comresearchgate.net

Advanced Pharmacological Investigations of Umbelliferone and Its Derivatives

Anti-Inflammatory Activities and Molecular Mechanisms

Umbelliferone exhibits potent anti-inflammatory effects through various molecular mechanisms. mdpi.comrsc.org It has been shown to be effective in several experimental models of inflammation, including those for arthritis, atopic dermatitis, and ulcerative colitis. mdpi.comrsc.org

This compound and its derivatives have been shown to suppress the production of key inflammatory mediators. rsc.orgnih.gov Research indicates that this compound can significantly inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). rsc.orgscielo.brnih.gov For instance, in a lipopolysaccharide (LPS)-induced acute lung injury model, this compound treatment led to a notable reduction in TNF-α, IL-1β, and IL-6 levels. rsc.org Similarly, studies on Freund's complete adjuvant-induced arthritis in mice demonstrated this compound's ability to decrease the production of these cytokines. rsc.orgnih.gov

Furthermore, this compound has been found to inhibit the activity of enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). rsc.orgresearchgate.net This inhibition leads to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are crucial mediators of inflammation. rsc.orgresearchgate.net A derivative, this compound 6-carboxylic acid, also demonstrated a dose-dependent inhibition of NO and PGE2 production by down-regulating iNOS and COX-2 protein expression in LPS-stimulated macrophages. nih.govresearchgate.net

Table 1: Effect of this compound and its Derivatives on Inflammatory Mediators

Compound Model Inhibited Mediators Key Findings Citation This compound LPS-induced acute lung injury in mice TNF-α, IL-1β, IL-6, CCL2/MCP-1 Significantly inhibited the production of pro-inflammatory cytokines. mdpi.com This compound Freund's complete adjuvant-induced arthritis in rats IL-6, IL-1β, TNF-α, PGE2 Suppressed the release of pro-inflammatory cytokines and mediators. iiarjournals.org This compound Acetic acid-induced ulcerative colitis in rats TNF-α, IL-6, MPO Reduced the expression of pro-inflammatory cytokines. nih.gov This compound 6-carboxylic acid LPS-stimulated RAW 264.7 macrophages NO, PGE2, TNF-α Dose-dependently inhibited the production of inflammatory mediators. [6, 9]

The anti-inflammatory effects of this compound are mediated through its modulation of several key signaling pathways. rsc.orgworldscientific.comworldscientific.comA primary target is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. rsc.orgnih.govThis compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, and subsequently blocking the translocation of NF-κB into the nucleus. mdpi.comrsc.orgThis action has been observed in various models, including LPS-induced lung injury and ulcerative colitis. mdpi.comrsc.orgresearchgate.net In addition to the NF-κB pathway, this compound also modulates the mitogen-activated protein kinase (MAPK) signaling pathway. rsc.orgnih.govIt has been observed to inhibit the phosphorylation of key MAPK proteins such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. rsc.orgspandidos-publications.comBy suppressing both the NF-κB and MAPK pathways, this compound effectively reduces the expression of a wide range of inflammatory genes. rsc.orgnih.govA derivative, 6-formyl this compound, was also found to inhibit the ERK1/2 and NF-κB pathways in LPS-stimulated macrophages. spandidos-publications.com Furthermore, this compound has been shown to interfere with the Wnt/β-catenin signaling pathway. worldscientific.comresearchgate.netnih.govIn the context of rheumatoid arthritis, this compound inhibited the migration, invasion, and inflammation of fibroblast-like synoviocytes by blocking this pathway. worldscientific.comresearchgate.netnih.govIt achieved this by decreasing the protein level of Wnt1, activating GSK-3β kinase, and reducing the nuclear translocation of β-catenin. worldscientific.comresearchgate.net

Antioxidant Properties and Oxidative Stress Modulation

This compound and its derivatives possess significant antioxidant properties, which contribute to their protective effects against various diseases. mdpi.comnih.govresearchgate.netrsc.orgThese properties are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. nih.govrsc.org

Beyond direct radical scavenging, this compound modulates the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. a-z.luresearchgate.netcapes.gov.brNrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. a-z.luresearchgate.net Studies have shown that this compound can upregulate the expression of Nrf2 and its downstream target, HO-1, in various models of oxidative stress. a-z.luresearchgate.netcapes.gov.brFor instance, in a model of isoproterenol-induced myocardial injury, this compound treatment led to a significant upregulation of Nrf2 and HO-1 in the heart tissue. researchgate.netresearchgate.netThis activation of the Nrf2/HO-1 pathway enhances the cellular antioxidant capacity by increasing the levels of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.govresearchgate.netThis mechanism has been shown to protect against diabetic nephropathy and cyclophosphamide-induced hepatotoxicity. a-z.lucapes.gov.br

Table 2: Antioxidant Mechanisms of this compoundAnti-Cancer and Anti-Proliferative Effects

This compound has demonstrated promising anti-cancer and anti-proliferative activities against various cancer cell lines. researchgate.netiiarjournals.orgresearchgate.netIts mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest. iiarjournals.orgresearchgate.net Research has shown that this compound can inhibit the proliferation of laryngeal cancer cells in a dose-dependent manner. iiarjournals.orgIt has also been found to induce apoptosis in HepG2 hepatocellular carcinoma cells. researchgate.netThe anti-cancer effects of this compound have been linked to its ability to modulate the expression of proteins involved in cell survival and proliferation. For example, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. iiarjournals.org Furthermore, this compound can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. iiarjournals.orgresearchgate.netIn HepG2 cells, this compound treatment resulted in cell cycle arrest at the S phase. researchgate.netIn other cancer cell lines, it has been shown to cause a blockade of cells in the G1 phase. iiarjournals.orgThis effect is associated with a decrease in the expression of cyclin D1, a key regulator of the cell cycle. iiarjournals.orgThe anti-proliferative effects of this compound have also been linked to the reduced expression of proteins associated with cell proliferation, such as RAS and MYC. iiarjournals.org

Table 3: Compound Names Mentioned in the ArticleInduction of Apoptosis and Cell Cycle Arrest

This compound has demonstrated significant anticancer activity by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines. In HepG2 hepatocellular carcinoma cells, this compound treatment led to morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation. nih.govspandidos-publications.com Furthermore, it induced a dose-dependent increase in DNA fragmentation, a hallmark of apoptosis. nih.govspandidos-publications.com Cell cycle analysis revealed that this compound causes cell cycle arrest at the S phase in these cells. nih.govspandidos-publications.com

Similar effects have been observed in human renal cell carcinoma (RCC) cells (786-O, OS-RC-2, and ACHN). srce.hr In these cell lines, this compound treatment resulted in a concentration-dependent increase in apoptotic events and induced cell cycle arrest at the G1 phase. srce.hr This was accompanied by a decrease in the expression of proteins that promote cell cycle progression, such as CDK2, Cyclin E1, CDK4, and Cyclin D1, and a reduction in anti-apoptotic proteins like Bcl-2, alongside an increase in the pro-apoptotic protein Bax. srce.hr

In human prostate cancer cell lines, representing both early (LNCap) and late-stage (PC3) cancer, this compound was also found to induce apoptosis and cell cycle arrest. jbuon.com A dose of 100 μmol/L was sufficient to trigger these effects, with a notable increase in the expression of the pro-apoptotic protein Bax in PC3 cells. jbuon.com Studies on oral epithelial carcinoma (KB) cells have shown that this compound induces apoptosis and G0/G1 phase cell cycle arrest by increasing reactive oxygen species (ROS), which leads to mitochondrial depolarization and DNA damage. researchgate.net

Table 1: Effects of this compound on Apoptosis and Cell Cycle Arrest in Cancer Cells

| Cell Line | Cancer Type | Effect | Key Molecular Changes | Citation |

|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Induces apoptosis and S phase cell cycle arrest. | DNA fragmentation. | nih.govspandidos-publications.com |

| 786-O, OS-RC-2, ACHN | Renal Cell Carcinoma | Induces apoptosis and G1 phase cell cycle arrest. | ↓ Ki67, MCM2, Bcl-2, CDK2, Cyclin E1, CDK4, Cyclin D1; ↑ Bax. | srce.hr |

| LNCap, PC3 | Prostate Carcinoma | Induces apoptosis and cell cycle arrest. | ↑ Bax expression in PC3 cells. | jbuon.com |

| KB | Oral Epithelial Carcinoma | Induces apoptosis and G0/G1 phase cell cycle arrest. | ↑ ROS, mitochondrial depolarization, DNA damage. | researchgate.net |

Inhibition of Cell Proliferation, Migration, and Invasion

This compound has been shown to inhibit the proliferation of various cancer cells. In human renal cell carcinoma cells, a gradual, concentration-dependent decrease in cell proliferation was observed following treatment with this compound. researchgate.net Similarly, in breast cancer cell lines (MMC, MDA-MB-231, and BT-549), certain this compound derivatives were found to decrease cell proliferation. acs.org

Beyond inhibiting proliferation, this compound also curtails the migration and invasion of cancer cells. In laryngeal cancer cells, this compound at a concentration of 100 μM significantly reduced cell migration. iiarjournals.org In the context of rheumatoid arthritis, which shares some pathological mechanisms with cancer such as synovial cell invasion, this compound has been shown to inhibit the migration and invasion of fibroblast-like synoviocytes (FLS). nih.govresearchgate.net This effect is mediated, at least in part, by the blockade of the Wnt/β-catenin signaling pathway. nih.gov Specifically, this compound was found to decrease the production of pro-inflammatory factors and matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for invasion. nih.gov

Table 2: Inhibitory Effects of this compound on Cell Proliferation, Migration, and Invasion

| Cell/Disease Model | Effect | Mechanism/Key Findings | Citation |

|---|---|---|---|

| Human Renal Cell Carcinoma Cells | Inhibition of proliferation. | Concentration-dependent decrease in cell numbers. | researchgate.net |

| Breast Cancer Cells (MMC, MDA-MB-231, BT-549) | Inhibition of proliferation and migration. | A farnesylated derivative of this compound showed the highest efficacy. | acs.org |

| Laryngeal Cancer Cells | Inhibition of migration. | Significant reduction in wound closure in a scratch assay. | iiarjournals.org |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS) | Inhibition of migration and invasion. | Blockade of Wnt/β-catenin signaling pathway, decreased production of IL-1β, IL-6, IL-8, MMP-2, and MMP-9. | nih.govresearchgate.net |

Neuroprotective and Central Nervous System Activities

This compound exhibits a range of protective effects on the central nervous system, attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. ijrpr.commdpi.com Its ability to cross the blood-brain barrier is a crucial factor in its neuroprotective potential. mdpi.comresearchgate.netnih.govmedchemexpress.comnih.govvetdergikafkas.org

Effects on Neurodegenerative Models (e.g., Parkinson's Disease, Ischemia-Reperfusion)

In a mouse model of Parkinson's disease using the neurotoxin MPTP, dietary administration of this compound significantly attenuated the loss of dopaminergic neurons in the substantia nigra pars compacta. ijrpr.comresearchgate.net This neuroprotective effect was associated with the prevention of an increase in nitrosative stress and the maintenance of glutathione levels. researchgate.net Furthermore, this compound prevented the activation of caspase-3, an indicator of apoptosis, in dopaminergic neurons. mdpi.comresearchgate.net

This compound has also shown protective effects in models of focal cerebral ischemia-reperfusion injury. ijrpr.comnih.gov Pretreatment with this compound ameliorated neurological outcomes, reduced infarct volume, and decreased brain edema in rats. nih.gov The mechanisms underlying this protection include the inhibition of oxidative stress, reduction of inflammatory cytokine production, and suppression of the TXNIP/NLRP3 inflammasome. nih.gov Other studies have confirmed that this compound protects the brain against ischemic injury by inhibiting inflammatory pathways, including the downregulation of TLR4, MyD88, and NF-κB. researchgate.netnih.gov More recently, it has been suggested that this compound exerts neuroprotective effects against ischemic injury by promoting the selective removal of damaged mitochondria (mitophagy). researchgate.net

Anticonvulsant and Antiepileptic Effects

This compound has demonstrated anticonvulsant properties. mdpi.commdpi.com Administered alone, it can significantly increase the seizure threshold in the maximal electroshock-induced seizure test in mice. mdpi.comnih.gov

Significantly, this compound enhances the anticonvulsant activity of several established antiepileptic drugs. mdpi.com In a 6-Hz corneal stimulation seizure model, this compound significantly enhanced the anticonvulsant action of phenobarbital (B1680315) (PB) and valproate (VPA). mdpi.comnih.gov This potentiation was pharmacodynamic in nature, as this compound did not alter the brain concentrations of PB or VPA. mdpi.comnih.govnih.gov This suggests that combining this compound with these drugs could be a beneficial therapeutic strategy. nih.gov

Table 3: this compound in Combination with Antiepileptic Drugs

| Antiepileptic Drug | Seizure Model | Effect of Combination with this compound | Citation |

|---|---|---|---|

| Phenobarbital (PB) | Maximal Electroshock (MES) & 6-Hz test | Significantly enhanced anticonvulsant potency. | mdpi.comnih.govnih.gov |

| Valproate (VPA) | Maximal Electroshock (MES) & 6-Hz test | Significantly enhanced anticonvulsant potency. | mdpi.comnih.govnih.gov |

| Lacosamide (LCM) | 6-Hz test | No significant effect on anticonvulsant action. | mdpi.comnih.gov |

| Levetiracetam (LEV) | 6-Hz test | No significant effect on anticonvulsant action. | mdpi.comnih.gov |

Cognitive Enhancement

This compound has shown potential for cognitive enhancement. mdpi.com In a rat model where memory impairment was induced by scopolamine, this compound co-treatment ameliorated learning and memory deficits. mdpi.com This improvement was associated with the activation of the BDNF/TrkB/CREB pathway, which is crucial for synaptic plasticity and neuronal survival. mdpi.com this compound also enhanced hippocampal synaptic vesicle density and suppressed acetylcholinesterase activity. mdpi.com

Furthermore, in a streptozotocin-induced rat model of sporadic Alzheimer's disease, this compound prevented cognitive deficits observed in behavioral tests. mdpi.comsci-hub.se The protective effects in this model were attributed to its ability to reduce acetylcholinesterase activity, attenuate oxidative stress and neuroinflammation, and modulate neuronal cell death pathways. sci-hub.se Specifically, this compound was found to replenish levels of the antioxidant-related proteins Nrf2 and HO-1. sci-hub.se

Blood-Brain Barrier Permeability Considerations

A critical aspect of any neuroactive compound is its ability to reach the central nervous system. Multiple studies have confirmed that this compound can cross the blood-brain barrier (BBB). mdpi.comresearchgate.netnih.govmedchemexpress.comnih.govvetdergikafkas.org This permeability has been demonstrated using various methods, including in vivo studies in animal models and in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). nih.govnih.govnih.gov The capacity to penetrate the BBB is a key prerequisite for the observed neuroprotective, anticonvulsant, and cognitive-enhancing effects of this compound. researchgate.netnih.gov Studies characterizing the BBB permeability of a series of coumarins from Angelicae Pubescentis Radix also included this compound, confirming its ability to cross this critical barrier. researchgate.netdoaj.org

Anti-Diabetic and Metabolic Regulatory Effects

This compound, a widespread coumarin (B35378) compound, has demonstrated significant potential in managing diabetes and metabolic disorders. nih.govresearchgate.net Its mechanisms of action are multifaceted, involving the improvement of insulin (B600854) sensitivity, regulation of glucose and lipid levels, and inhibition of enzymes and processes related to diabetic complications. nih.govresearchgate.net

Insulin resistance is a key pathological feature of type 2 diabetes, and this compound has been shown to ameliorate this condition through various molecular pathways. nih.govresearchgate.netresearchgate.net In studies using diabetic rat models, treatment with this compound significantly improved insulin resistance. nih.govresearchgate.net This improvement is linked to its ability to stimulate the expression of crucial proteins involved in glucose metabolism and insulin signaling. nih.govresearchgate.net

Research has demonstrated that this compound enhances the expression of adiponectin, a hormone that improves insulin sensitivity. nih.govijcmas.com It also upregulates plasma membrane glucose transporter 4 (GLUT4) and peroxisome proliferator-activated receptor-gamma (PPARγ), both of which are vital for glucose uptake and insulin action in tissues. nih.govresearchgate.netresearchgate.net Furthermore, this compound has been found to positively modulate the PI3K/Akt signaling pathway. In rats with insulin resistance induced by chronic mild stress, this compound treatment markedly increased the phosphorylation of key signaling proteins including the insulin receptor (InsR), insulin receptor substrate-1 (IRS-1), Akt, PI3K, and glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.net This upregulation of the PI3K/Akt pathway is a critical mechanism underlying its ability to combat insulin resistance. researchgate.net

Beyond glucose control, this compound demonstrates potent antihyperlipidemic effects. psu.edu Studies report a significant reduction in serum lipids, including total cholesterol (TC), triglycerides (TG), free fatty acids (FFA), and phospholipids (B1166683) (PL) in diabetic rats treated with this compound. nih.govpsu.edu It also helps normalize the levels of plasma lipoproteins, decreasing low-density lipoprotein cholesterol (LDL-C) and very-low-density lipoprotein cholesterol (VLDL-C) while elevating high-density lipoprotein cholesterol (HDL-C). psu.edu Histological examinations have confirmed these findings, showing a marked decrease in lipid droplet accumulation in the liver and a reduction in fat cell size in adipose tissue of this compound-treated diabetic rats. nih.govresearchgate.net These effects are partly mediated by increased expression of PPARα, a key regulator of lipid catabolism in the liver. nih.gov

Table 1: Effect of this compound on Key Metabolic Parameters in Diabetic Rats

| Parameter | Effect of this compound Treatment | References |

|---|---|---|

| Blood Glucose | Significantly Reduced | nih.govpsu.edu |

| Plasma Insulin | Increased | psu.edu |

| Liver Glycogen | Increased | nih.govresearchgate.net |

| Serum Adiponectin | Increased | nih.govijcmas.com |

| Total Cholesterol (TC) | Reduced | psu.edu |

| Triglycerides (TG) | Reduced | nih.govpsu.edu |

| Free Fatty Acids (FFA) | Reduced | nih.govpsu.edu |

| LDL-Cholesterol | Reduced | psu.edu |

| HDL-Cholesterol | Increased | psu.edu |

Chronic hyperglycemia in diabetes leads to complications through pathways like protein glycation and the polyol pathway. This compound and its derivatives have shown inhibitory activity against key components of these pathways. researchgate.net Research has demonstrated that this compound can inhibit the formation of advanced glycation end-products (AGEs), which are harmful compounds that contribute to diabetic complications. researchgate.netnih.govnih.gov A derivative, 6-formyl this compound (6-FU), was found to be a remarkable inhibitor of AGE formation in glucose-fructose-induced human serum albumin glycation over four weeks. nih.govnih.gov

Furthermore, this compound and its constituents act as potent inhibitors of aldose reductase, the rate-limiting enzyme in the polyol pathway that converts glucose to sorbitol. researchgate.net The accumulation of sorbitol is implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. One study identified this compound and lupeol (B1675499) as active compounds in banana flower extract that potently inhibit aldose reductase. researchgate.net Another study on 6-FU reported significant inhibition of human recombinant aldose reductase (HRAR). nih.govnih.gov Kinetic studies revealed a mixed-type inhibition against HRAR by 6-FU. nih.govnih.gov

Table 2: Inhibitory Activity of this compound and its Derivatives

| Compound/Extract | Target Enzyme/Process | IC50 Value | Type of Inhibition | References |

|---|---|---|---|---|

| This compound | Aldose Reductase | 1.32 ± 0.22 µg/ml | Not specified | researchgate.net |

| 6-Formyl this compound | Human Recombinant Aldose Reductase (HRAR) | 5.11 ± 0.21 µM | Mixed-type | nih.govnih.gov |

Antimicrobial and Antiviral Potentials

This compound possesses a broad spectrum of antimicrobial activities, showing potential against various pathogenic bacteria and fungi. nih.govresearchgate.net Its utility extends to combating bacterial virulence factors, notably biofilm formation. nih.gov

This compound has demonstrated notable antibacterial and antifungal effects in various in vitro studies. nih.govtaylorandfrancis.com Its efficacy has been tested against a range of human pathogens. For instance, this compound has shown bactericidal activity against Bacillus cereus with a minimum inhibitory concentration (MIC) of 0.31 mg/mL and against Klebsiella pneumoniae and Bacillus subtilis with an MIC of 0.62 mg/mL. researchgate.net Agar diffusion assays revealed particular effectiveness against K. pneumoniae. researchgate.net

The compound is also active against Staphylococcus aureus and has been used as a standard control in studies evaluating the antimicrobial properties of plant extracts. jrespharm.comtandfonline.com Research indicates that plants containing this compound have antifungal properties as well. taylorandfrancis.com Studies using a microdilution method have tested its activity against the fungus Candida albicans. tandfonline.com The antimicrobial potential of this compound has made it a candidate for developing new agents to address the growing problem of antibiotic resistance. nih.govresearchgate.net

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microbes

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Bacillus cereus | 0.31 mg/mL (1.92 µM) | researchgate.net |

| Klebsiella pneumoniae | 0.62 mg/mL (3.85 µM) | researchgate.net |

Biofilm formation is a critical virulence factor that enables bacteria to colonize surfaces and resist antimicrobial agents. This compound has emerged as a significant inhibitor of biofilm development in several pathogenic bacteria. nih.gov It has been shown to inhibit biofilm formation by uropathogenic Escherichia coli at a concentration of 50 µg/mL. nih.gov Similarly, it displayed potent anti-biofilm activity against methicillin-resistant Staphylococcus epidermidis (MRSE), achieving 83% inhibition at a concentration of 500 µg/mL without affecting bacterial growth. nih.govfrontiersin.orgresearchgate.net

The mechanism behind this anti-biofilm activity involves the impairment of initial bacterial attachment and intercellular adhesion. frontiersin.orgresearchgate.net In MRSE, this compound treatment led to the reduced expression of several adhesion-encoding genes. frontiersin.orgresearchgate.net Studies on Aeromonas hydrophila, a pathogen affecting aquatic animals, also showed that this compound significantly inhibited biofilm formation, with a maximum inhibition rate of 53.8% at 48 hours. mdpi.com This effect was linked to the inhibition of bacterial motility, including swimming and swarming. mdpi.com Importantly, this compound can enhance the susceptibility of bacteria within biofilms to conventional antibiotics, suggesting its potential use in combination therapies to combat persistent infections. nih.gov

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| 6-formyl this compound |

| Adiponectin |

| Advanced glycation end-products (AGEs) |

| Albumin |

| Aldose reductase |

| Arbutin (B1665170) |

| Bergapten |

| Ciprofloxacin |

| Coumarin |

| Fructose-1,6-bisphosphatase |

| Glibenclamide |

| Glucose-6-phosphatase |

| Glycogen |

| Lupeol |

| N-acetylcysteine |

| Psoralen |

| This compound |

Cardioprotective Effects

Mitigation of Myocardial Tissue Damage and Hypertrophy

This compound (UMB) has demonstrated notable cardioprotective effects by mitigating myocardial injury and hypertrophy. In animal studies, pre-treatment with UMB was found to protect against isoproterenol (B85558) (ISO)-induced cardiac injury. This was evidenced by the amelioration of serum cardiac function markers such as troponin I, creatine (B1669601) kinase-MB (CK-MB), and lactate (B86563) dehydrogenase. mmu.ac.ukresearchgate.net Histopathological analysis revealed that UMB prevented alterations like degeneration, fatty vacuolation, myolysis, and atrophy of myocardial fibers. mmu.ac.ukresearchgate.net

The protective mechanism of this compound involves the upregulation of the Nrf2/HO-1 signaling pathway, which enhances the heart's antioxidant defenses against oxidative stress. mmu.ac.ukresearchgate.net It also attenuates inflammation and cell death. mmu.ac.ukresearchgate.net Studies have shown that this compound can decrease the levels of malondialdehyde (MDA) and nitric oxide (NO), and downregulate pro-inflammatory and apoptotic markers like NF-κB p65, Bax, and caspase-3, while increasing the anti-apoptotic marker Bcl-2. mmu.ac.ukresearchgate.net Furthermore, this compound has been reported to reduce plasma lipid peroxidation and the infarct size in rats with ISO-induced myocardial injury. mmu.ac.uk

A polyphenol-rich extract of Coriandrum sativum, which contains this compound, has also shown cardioprotective potential by preventing myocardial infarction due to myofibrillar injury in rats. mdpi.com This effect is attributed to its antioxidant properties. mdpi.com

Table 1: Cardioprotective Effects of this compound

| Model | Key Findings | Mechanisms of Action |

| Isoproterenol-induced myocardial injury in rats | Ameliorated serum cardiac function markers (troponin I, CK-MB, lactate dehydrogenase). mmu.ac.ukresearchgate.net Prevented histopathological alterations. mmu.ac.ukresearchgate.net Reduced infarct size. mmu.ac.uk | Upregulated Nrf2/HO-1 signaling. mmu.ac.ukresearchgate.net Attenuated oxidative stress, inflammation, and cell death. mmu.ac.ukresearchgate.net |

| Isoproterenol-induced cardiac damage in rats | Prevented myofibrillar injury. mdpi.com | Antioxidant potential. mdpi.com |

Anti-Rheumatoid Arthritis Activities

This compound has been identified as a significant anti-rheumatic component, notably from plants like Saussurea laniceps. mdpi.comresearchgate.net It exhibits anti-rheumatoid arthritis (RA) activity through a multi-target mechanism. mdpi.comresearchgate.net One of the primary targets is the inhibition of tyrosine kinases on fibroblast-like synoviocytes (FLS), which are key effector cells in RA. mdpi.comfrontiersin.org This inhibition blocks the proliferation, migration, and invasion of these cells. mdpi.comfrontiersin.orgworldscientific.com

By targeting tyrosine kinases, this compound also blocks the NF-κB signaling pathway, a critical mediator of the inflammatory cascade in RA. mdpi.comfrontiersin.org This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, as well as matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. frontiersin.orgworldscientific.com

Furthermore, this compound has been shown to attenuate the severity of collagen-induced arthritis in rats. mdpi.com It achieves this by inhibiting the proliferation and inducing apoptosis of FLS through the downregulation of the Wnt/β-catenin signaling pathway. mdpi.comworldscientific.com

Table 2: Anti-Rheumatoid Arthritis Activities of this compound

| Target/Model | Key Findings | Mechanisms of Action |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Inhibited proliferation, migration, and invasion. mdpi.comfrontiersin.orgworldscientific.com Reduced production of pro-inflammatory cytokines and MMPs. frontiersin.orgworldscientific.com | Inhibition of tyrosine kinases. mdpi.comfrontiersin.org Blockade of NF-κB signaling. mdpi.comfrontiersin.org Downregulation of Wnt/β-catenin signaling. mdpi.comworldscientific.com |

| Collagen-Induced Arthritis in rats | Attenuated disease severity. mdpi.com Relieved joint damage and synovial inflammation. worldscientific.com | Inhibition of FLS proliferation and induction of apoptosis. mdpi.com Blockade of Wnt/β-catenin signaling. worldscientific.com |

Gastrointestinal Protective Effects (e.g., Anti-ulcerogenic)